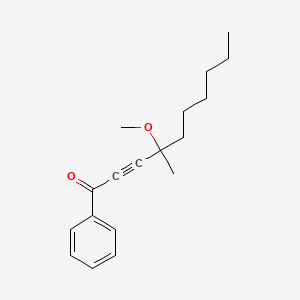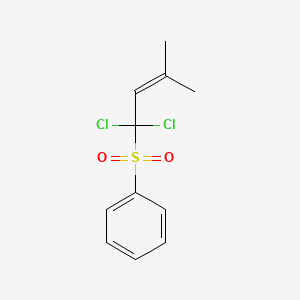![molecular formula C19H16N2O2 B14421947 N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide CAS No. 82211-28-7](/img/structure/B14421947.png)
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is an organic compound that belongs to the class of carboxamides. This compound features a pyridine ring substituted with a carboxamide group at the 4-position and a phenyl group at the 2-position, which is further substituted with a hydroxy(phenyl)methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide typically involves the following steps:
Formation of the Hydroxy(phenyl)methyl Intermediate: This step involves the reaction of benzaldehyde with a suitable reducing agent to form the hydroxy(phenyl)methyl intermediate.
Coupling with Pyridine-4-carboxamide: The hydroxy(phenyl)methyl intermediate is then coupled with pyridine-4-carboxamide under specific reaction conditions, often involving a catalyst and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-3-carboxamide: Similar structure but with the carboxamide group at the 3-position.
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-2-carboxamide: Similar structure but with the carboxamide group at the 2-position.
Uniqueness
N-{2-[Hydroxy(phenyl)methyl]phenyl}pyridine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its isomers. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
| 82211-28-7 | |
Molekularformel |
C19H16N2O2 |
Molekulargewicht |
304.3 g/mol |
IUPAC-Name |
N-[2-[hydroxy(phenyl)methyl]phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H16N2O2/c22-18(14-6-2-1-3-7-14)16-8-4-5-9-17(16)21-19(23)15-10-12-20-13-11-15/h1-13,18,22H,(H,21,23) |
InChI-Schlüssel |
XQFMCZXBQANSKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2NC(=O)C3=CC=NC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







